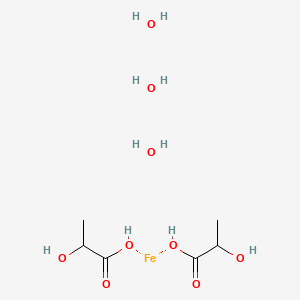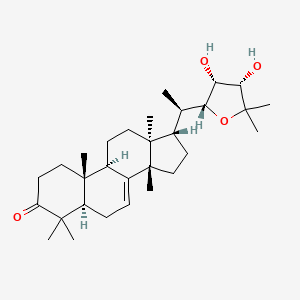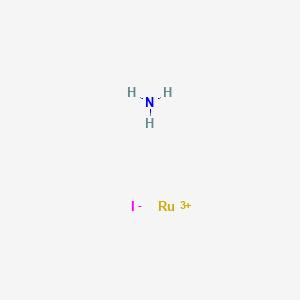
Vilanterol Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vilanterol is an ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA) that was approved in May 2013 in combination with fluticasone furoate for the treatment of chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The synthesis of Vilanterol involves several steps, including Friedel-Crafts acylation, chemo-selective reduction, Corey-Itsuno reduction, and oxazolidinone ring formation . An improved process for the preparation of Vilanterol and its intermediates has been described in patents .
Molecular Structure Analysis
Vilanterol is a selective long-acting beta2-adrenergic agonist . The crucial binding sites are mainly linked to three functional groups, such as the amino group, the hydroxyl group of the side chain, and the substituted aromatic nucleus .
Chemical Reactions Analysis
Vilanterol is stable under photolytic and thermal stress conditions and degraded under acidic, basic, and oxidative stress conditions . Degradation kinetics was performed for acidic, basic, and oxidative stress conditions .
Physical And Chemical Properties Analysis
The distribution of β2-agonists like Vilanterol is closely related to their physical and chemical properties . For instance, Vilanterol’s stability under various conditions has been studied .
Mecanismo De Acción
Vilanterol’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Safety and Hazards
Propiedades
Número CAS |
503068-35-7 |
|---|---|
Nombre del producto |
Vilanterol Acetate |
Fórmula molecular |
C₂₆H₃₇Cl₂NO₇ |
Peso molecular |
546.48 |
Sinónimos |
(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



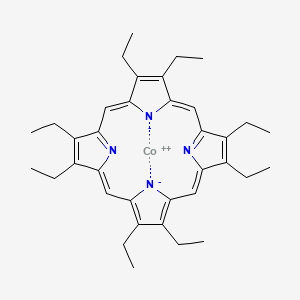
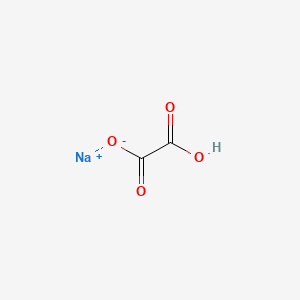
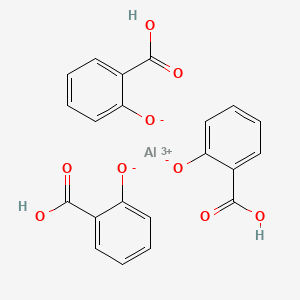
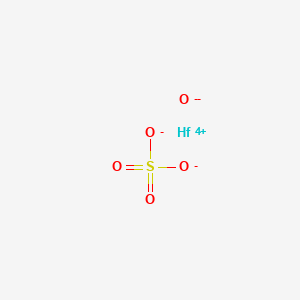

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
